5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE
Overview
Description
5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE is a complex organic compound with a unique structure that includes a thieno[2,3-d]pyrimidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE typically involves multiple steps, starting from readily available starting materials. The key steps include:
Formation of the Thieno[2,3-d]pyrimidinone Core: This can be achieved through a cyclization reaction involving appropriate precursors.
Introduction of the Pyridylmethyl Group: This step involves the alkylation of the thieno[2,3-d]pyrimidinone core with a pyridylmethyl halide under basic conditions.
Attachment of the (4-Methylbenzyl)Sulfanyl Group: This is typically done through a nucleophilic substitution reaction where a (4-methylbenzyl)thiol is reacted with the intermediate compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow systems, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the pyridylmethyl group, potentially converting it to a more saturated form.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophiles such as thiols, amines, or alkoxides can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced pyridylmethyl derivatives.
Substitution: Various substituted thieno[2,3-d]pyrimidinones.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound may be studied for its potential biological activities, such as enzyme inhibition or receptor binding. Its structure suggests it could interact with various biological targets.
Medicine
In medicine, the compound could be investigated for its potential therapeutic effects. It may serve as a lead compound for the development of new drugs targeting specific diseases.
Industry
In the industrial sector, the compound could be used in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE would depend on its specific application. Generally, it may exert its effects by binding to specific molecular targets, such as enzymes or receptors, and modulating their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Comparison with Similar Compounds
Similar Compounds
- 5,6-Dimethyl-2-[(2-methylbenzyl)sulfanyl]-3-(2-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one .
- 5,6-Dimethyl-2-[(3-methylbenzyl)sulfanyl]-3-(3-pyridinylmethyl)thieno[2,3-d]pyrimidin-4(3H)-one .
Uniqueness
Compared to similar compounds, 5,6-DIMETHYL-2-[(4-METHYLBENZYL)SULFANYL]-3-(2-PYRIDYLMETHYL)THIENO[2,3-D]PYRIMIDIN-4(3H)-ONE stands out due to the specific positioning of its substituents, which can significantly influence its chemical reactivity and biological activity. The presence of the (4-methylbenzyl)sulfanyl group, in particular, may confer unique properties that are not observed in its analogs.
Properties
IUPAC Name |
5,6-dimethyl-2-[(4-methylphenyl)methylsulfanyl]-3-(pyridin-2-ylmethyl)thieno[2,3-d]pyrimidin-4-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3OS2/c1-14-7-9-17(10-8-14)13-27-22-24-20-19(15(2)16(3)28-20)21(26)25(22)12-18-6-4-5-11-23-18/h4-11H,12-13H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVDFHQQNPZNFSJ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CSC2=NC3=C(C(=C(S3)C)C)C(=O)N2CC4=CC=CC=N4 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3OS2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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